3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid
Overview
Description
3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C15H12ClFN2O3 and its molecular weight is 322.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0520481 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformations
The compound is part of research efforts to synthesize new quinoline derivatives, which are promising due to their potential as fluorophores in biochemistry and medicine, antioxidants, and radioprotectors. For example, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids have synthesized new quinoline derivatives with high yields, highlighting the compound's role in developing sensitive and selective compounds for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).
Fluorescent Sensors
Research has demonstrated the use of related compounds in creating fluorescent sensors for detecting metal ions, such as aluminum, with high selectivity and sensitivity. These sensors can be utilized in bio-imaging applications, including the detection of Al3+ in human cervical HeLa cancer cell lines, showcasing the potential of similar compounds in medical diagnostics and research (Ye et al., 2014).
Antibacterial Agents
Fluorine-containing compounds derived from similar molecular structures have been synthesized as potential antibacterial agents. These compounds have shown promising activity, demonstrating the role of such chemicals in developing new treatments for bacterial infections (Holla, Bhat, & Shetty, 2003).
Herbicidal Activity
Another research avenue explores the synthesis of compounds like 3-chloro-4-fluorobenzoylthiourea from similar chemical structures, showing good herbicidal activity. This indicates the compound's potential application in agriculture for weed control (Liu Chang-chun, 2006).
Synthesis of Radioisotope Labeled Compounds
The compound has also been investigated for its use in synthesizing carbon-14 labeled dufulin, a process that involves multiple steps including cyclotrimerization and carboxylation. Such labeled compounds are invaluable in studying the metabolism, residue, and environmental behavior of agrochemicals, using radioisotope tracing techniques (Yang et al., 2018).
Quantum Chemical Studies
Research into the molecular geometry and chemical reactivity of compounds containing fluorophenyl groups, through quantum chemical studies, provides insights into their potential applications in various fields, including the development of new materials and drugs (Satheeshkumar et al., 2017).
Properties
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)carbamoylamino]-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUXSOEMKEKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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